Home > Products > Screening Compounds P138502 > 7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine
7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine -

7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine

Catalog Number: EVT-8243151
CAS Number:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine is a compound that belongs to the pyrazolo-diazepine class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which integrates a pyrazole and a diazepine moiety. The compound is notable for its potential applications in medicinal chemistry due to its pharmacological properties.

Source and Classification

This compound can be classified as a tetrahydro-pyrazolo-diazepine derivative. It is identified by the CAS number 1422069-42-8 and has a molecular formula of C10H16N4O. The structure features an ethoxymethyl group attached to the nitrogen atom of the diazepine ring, which may influence its biological activity and solubility characteristics .

Synthesis Analysis

The synthesis of 7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine can be achieved through several methods. A common approach involves the alkylation of 3-bromo-N-Boc propyl amine with methyl pyrazole-3,5-dicarboxylate. This reaction leads to the formation of the pyrazolo-diazepine skeleton upon deprotection of the Boc group.

Technical Details

  1. Starting Materials:
    • Methyl pyrazole-3,5-dicarboxylate
    • 3-bromo-N-Boc propyl amine
  2. Process:
    • Alkylation followed by cyclization.
    • Deprotection of the Boc group.
    • Reduction using borane to yield the desired amine.
  3. Yield and Scalability: The synthesis route is noted for being short and scalable, making it suitable for further development in drug design .
Molecular Structure Analysis

The molecular structure of 7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine can be represented as follows:

Structural Data

  • Molecular Formula: C10H16N4O
  • Molecular Weight: 195.26 g/mol
  • Structural Features:
    • Tetrahydro configuration indicating saturation.
    • Presence of both pyrazole and diazepine rings contributes to its unique reactivity.

The structure can be visualized in chemical drawing software or databases such as PubChem for detailed spatial orientation .

Chemical Reactions Analysis

The compound exhibits various chemical reactivity patterns typical of pyrazolo-diazepines. Key reactions include:

  1. Reduction Reactions: The lactam functionality can be selectively reduced using borane.
  2. Amination Reactions: The free N-terminal allows for Buchwald-Hartwig coupling reactions with aryl halides.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new pharmaceuticals .

Process Data

  • Target Receptors: Potential interactions with GABAergic systems or other neurotransmitter pathways are common among similar compounds.
  • Biological Activity: The ethoxymethyl substituent may enhance lipophilicity and membrane permeability, facilitating receptor binding.

Further pharmacological studies are necessary to elucidate its precise mechanism of action in vivo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits typical reactivity patterns for heterocyclic compounds including nucleophilic substitutions and electrophilic additions.

Relevant data from chemical databases provide insights into these properties and their implications for practical applications .

Applications

7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine holds promise in various scientific fields:

  1. Medicinal Chemistry: Potential development as an anxiolytic or antidepressant agent due to structural similarities with known psychoactive compounds.
  2. Drug Design: Serves as a scaffold for synthesizing novel therapeutic agents targeting neurological disorders.

Research into this compound could lead to significant advancements in pharmacotherapy and further understanding of its biological effects .

Introduction to Pyrazolo[1,5-a][1,4]Diazepine Scaffolds in Medicinal Chemistry

Historical Development of Fused Pyrazole-Diazepine Systems

The exploration of diazepine-based therapeutics began with the serendipitous discovery of benzodiazepine anxiolytics in the 1950s. However, the integration of pyrazole rings into diazepine systems emerged later as medicinal chemists sought to overcome limitations of classical benzodiazepines, including sedation and dependence liabilities. Seminal work by DeWald and colleagues in the 1970s first demonstrated the synthetic accessibility of pyrazolo[3,4-e][1,4]diazepin-7(1H)-ones, revealing potent anxiolytic and anticonvulsant activities in animal models without significant sedative effects [7]. This pioneering research established the foundational structure-activity relationship that the pyrazole moiety could modulate gamma-aminobutyric acid (GABA) receptor interactions differently than aryl substituents in traditional benzodiazepines.

The 1980s–1990s witnessed strategic refinements in ring saturation and substitution patterns. Research focused on 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepines addressed metabolic instability issues in fully unsaturated analogs. Key synthetic breakthroughs enabled regiospecific N-alkylation and C-functionalization, particularly at the C2, C7, and N4 positions. For instance, cyclocondensation of hydrazines with 1,4-dicarbonyl precursors provided efficient access to the saturated diazepine ring, while reductive amination facilitated N4-substitution [7]. These methodologies expanded the accessible chemical space, allowing systematic exploration of steric and electronic effects.

Table 1: Structural Evolution of Pyrazolo[1,5-a][1,4]Diazepine Core

Development PhaseStructural FeatureKey AdvancementImpact on Drug Design
First Generation (1970s)Fully unsaturated coreDeWald's anxiolytic prototypesDemonstrated non-sedative GABA modulation
Second Generation (1980s-90s)5,6,7,8-Tetrahydro variantsSaturation of diazepine ringImproved metabolic stability and solubility
Modern Era (2000s-present)C7-alkyl/ether substituents7-(Ethoxymethyl) derivativesEnhanced blood-brain barrier penetration

Recent synthetic innovations (post-2010) have focused on three areas:

  • Chiral Synthesis: Asymmetric hydrogenation and chiral auxiliary approaches now yield enantiopure (6S)-6-methyl derivatives, critical for targeting stereospecific binding sites like kinase allosteric pockets [5].
  • Ring Functionalization: C7 hydroxymethyl intermediates serve as versatile handles for etherification, exemplified by 7-(Ethoxymethyl) installation to enhance lipophilicity and blood-brain barrier permeability [4].
  • Tricyclic Expansions: Annulation with pyrimidine or pyridine rings creates novel chemotypes for probing unexplored biological space, such as imidazo[4,5-e] fused systems investigated as guanase inhibitors [7].

The structural complexity of these systems is evidenced by their hydrogen bonding capacity (3–5 acceptors), moderate logP values (1.5–2.5), and conformational flexibility. These properties collectively enable target engagement incompatible with flatter scaffolds [1] [3].

Role of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine Derivatives in Drug Discovery

The pharmacological relevance of this scaffold spans major therapeutic areas, driven by its adaptability to diverse target architectures. Derivatives exhibit nanomolar activities against enzymes, receptors, and protein-protein interaction interfaces, attributable to the scaffold’s dual hydrogen bond acceptor capacity and tunable stereoelectronic profile.

Therapeutic Target Applications

  • Autotaxin/Lysophosphatidic Acid (LPA) Pathway: Condensed pyrazolo[1,4]diazepines function as potent inhibitors of autotaxin-mediated LPA production, disrupting signaling pathways implicated in fibrotic diseases and cancer metastasis. Structure-activity relationship studies highlight that C7 lipophilic substituents (e.g., ethoxymethyl) enhance hydrophobic pocket occupancy, with lead compounds showing >80% enzyme inhibition at 10μM [2].
  • Kinase Modulation: Isoquinolin-1(2H)-one hybrids incorporating the diazepine core selectively inhibit phosphoinositide 3-kinase (PI3K) isoforms, pivotal in oncology. Molecular modeling confirms the diazepine nitrogen engages hinge region residues via hydrogen bonding, while the C7 extension occupies allosteric subpockets [8].
  • Neurological Targets: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives act as allosteric modulators of the M4 muscarinic acetylcholine receptor, demonstrating efficacy in preclinical models of psychotic disorders. The scaffold’s conformational flexibility enables optimal positioning within transmembrane domains [9].

Table 2: Bioactive Derivatives and Their Target Applications

Structural ModificationBiological TargetReported ActivityTherapeutic Area
C7-Arylalkyl (e.g., benzyl)AutotaxinIC₅₀ = 110 nMFibrosis/Cancer
C7-EthoxymethylPI3KδKᵢ = 42 nMOncology
(6S)-6-MethylGuanaseTransition-state mimicAntiviral
Tricyclic fused systemsM4 mAChRPAM activityNeuropsychiatry

Structure-Activity Relationship Insights

The 7-position emerges as the primary site for optimizing target affinity and pharmacokinetics:

  • Ether Derivatives: 7-(Ethoxymethyl) substitution (as in the title compound) balances lipophilicity (logP ≈2.1) and solubility (>100 μg/mL), addressing crystallization tendencies observed in hydroxymethyl precursors [4].
  • Stereochemical Influence: (6S)-6-Methyl derivatives exhibit 3–5 fold higher potency than R-isomers against kinases and guanase, underscoring enantioselective target recognition [5].
  • Ring Fusion Strategies: Annulation at C2-C3 positions generates tricyclic systems that restrict conformational freedom, enhancing selectivity for complex targets like G protein-coupled receptors [7] [9].

Recent patent landscapes reveal escalating interest, with >60 filings (2015–2024) claiming novel pyrazolo[1,5-a][1,4]diazepines for:

  • Oncology (PI3Kδ, BRD4 inhibitors)
  • Central nervous system disorders (M4 and GABAₐ receptor modulators)
  • Antiviral applications (transition-state analog inhibitors of guanase) [2] [7] [8]

The 7-(Ethoxymethyl) derivative exemplifies rational scaffold optimization: the ethoxy group mitigates metabolic oxidation risks associated with benzylic positions while maintaining cell permeability. This positions it as a versatile intermediate for next-generation candidates across therapeutic domains [1] [4] [7].

Properties

Product Name

7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine

IUPAC Name

7-(ethoxymethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C10H17N3O/c1-2-14-8-9-5-11-6-10-3-4-12-13(10)7-9/h3-4,9,11H,2,5-8H2,1H3

InChI Key

DFIMHBLRQYIAIF-UHFFFAOYSA-N

SMILES

CCOCC1CNCC2=CC=NN2C1

Canonical SMILES

CCOCC1CNCC2=CC=NN2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.